molecular formula C18H23NO4 B10805991 Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Cat. No.: B10805991
M. Wt: 317.4 g/mol
InChI Key: GCWVFAKIMDGKKD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-299845-A involves several steps, typically starting with the preparation of the benzofuran core. The synthetic route includes the following steps:

    Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzofuran ring.

    Piperidinylmethyl Substitution: Attachment of the piperidin-1-ylmethyl group at the 2-position of the benzofuran ring.

    Esterification: Formation of the ethyl ester at the 3-position of the benzofuran ring.

    Hydrochloride Formation: Conversion of the final product to its hydrochloride salt form for increased stability and solubility.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-299845-A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-299845-A has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-299845-A involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

WAY-299845-A can be compared with other similar compounds, such as:

    Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)benzofuran-3-carboxylate: Similar structure but with a morpholine group instead of a piperidine group.

    Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)benzofuran-3-carboxylate: Similar structure but with a pyrrolidine group instead of a piperidine group.

    Ethyl 5-methoxy-2-(azepan-1-ylmethyl)benzofuran-3-carboxylate: Similar structure but with an azepane group instead of a piperidine group.

The uniqueness of WAY-299845-A lies in its specific substitution pattern and the presence of the piperidin-1-ylmethyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

GCWVFAKIMDGKKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3

Origin of Product

United States

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